
N-(3-phenyl-2-propen-1-ylidene)-4-(2-pyridinyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N-[4-(2-pyridinyl)-1-piperazinyl]-2-propen-1-imine is a member of pyridines and a member of piperazines.
Applications De Recherche Scientifique
Metabolic Pathways and Pharmacokinetics
- N-(3-phenyl-2-propen-1-ylidene)-4-(2-pyridinyl)-1-piperazinamine and its derivatives are studied extensively for their metabolism and pharmacokinetics in the human body. For instance, L-735,524, a compound related to this compound, has been recognized as a potent HIV-1 protease inhibitor. It undergoes various metabolic processes, such as glucuronidation, pyridine N-oxidation, and para-hydroxylation. This compound and its metabolites are mainly excreted through urine, with the parent compound being a significant component in the urine, indicating that urinary excretion is a minor pathway of elimination (Balani et al., 1995).
Imaging and Diagnostic Applications
- Radioligands related to this compound are utilized in positron emission tomography (PET) for studying brain receptors, such as 5-HT1A receptors. For example, WAY-100635, labeled with carbon-11, is a promising radioligand for application with PET to study 5-HT1A receptors in the living human brain. It provides significant insights into receptor-binding parameters and brain radioactivity uptake (Osman et al., 1996).
Neurological Research
- Derivatives of this compound have been investigated for their potential neurological effects. For instance, compounds like 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) have been associated with marked parkinsonism in individuals, highlighting the compound's selective damage to cells in the substantia nigra, a critical finding for understanding and potentially treating parkinsonian disorders (Langston et al., 1983).
Propriétés
Formule moléculaire |
C18H20N4 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
(E,E)-3-phenyl-N-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-imine |
InChI |
InChI=1S/C18H20N4/c1-2-7-17(8-3-1)9-6-12-20-22-15-13-21(14-16-22)18-10-4-5-11-19-18/h1-12H,13-16H2/b9-6+,20-12+ |
Clé InChI |
DYJPBWZMZVMRSW-XCHVBMRISA-N |
SMILES isomérique |
C1CN(CCN1C2=CC=CC=N2)/N=C/C=C/C3=CC=CC=C3 |
SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC=CC3=CC=CC=C3 |
SMILES canonique |
C1CN(CCN1C2=CC=CC=N2)N=CC=CC3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one;hydrochloride](/img/structure/B1240386.png)
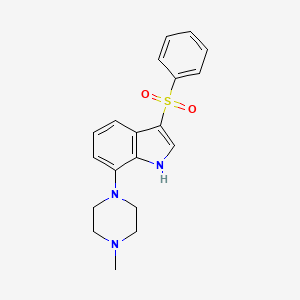
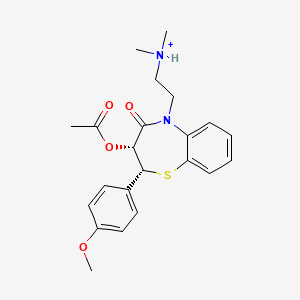
![N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-[methyl-(1-methyl-4-piperidinyl)amino]acetamide](/img/structure/B1240392.png)

![1-[4-Chloro-3-(4-morpholinylsulfonyl)phenyl]-3-phenylurea](/img/structure/B1240396.png)
![1-methyl-4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidinium](/img/structure/B1240397.png)
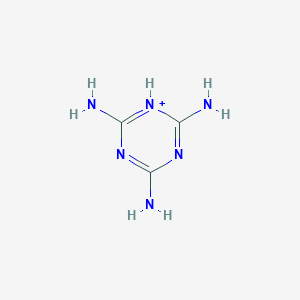
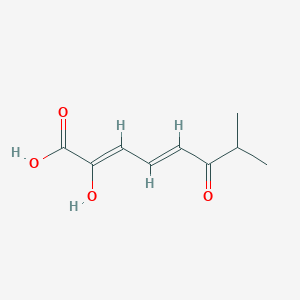

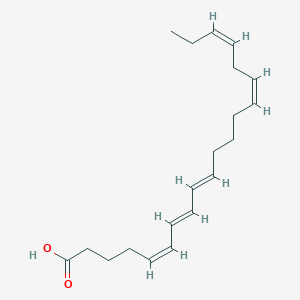
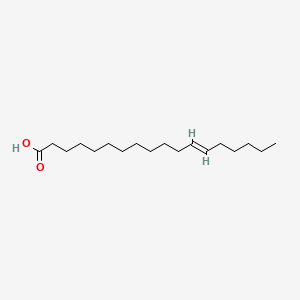

![(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]furan-2-ylidene]pentanoic acid](/img/structure/B1240411.png)
